Cas no 934-05-4 (Methyl 4-bromo-1H-pyrrole-2-carboxylate)

Methyl 4-bromo-1H-pyrrole-2-carboxylate structure
934-05-4 structure
Nome del prodotto:Methyl 4-bromo-1H-pyrrole-2-carboxylate
Numero CAS:934-05-4
MF:C6H6BrNO2
MW:204.021340847015
MDL:MFCD00832855
CID:40322
PubChem ID:253662060

Methyl 4-bromo-1H-pyrrole-2-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl 4-bromo-1H-pyrrole-2-carboxylate
    • METHYL 4-BROMOPYRROLE-2-CARBOXYLATE
    • RARECHEM AL BF 1264
    • 4-Bromo-2-(methoxycarbonyl)-1H-pyrrole
    • 4-Bromo-1H-pyrrole-2-carboxylic Acid Methyl Ester
    • 1H-PYRROLE-2-CARBOXYLICACID, 4-BROMO-, METHYL ESTER
    • 4-Bromo-1H-pyrrole-2-carboxylic acid methyl este
    • 4-Bromopyrrole-2-carboxylic Acid Methyl Ester
    • Pyrrole-2-carboxylicacid, 4-bromo-, methyl ester (7CI,8CI)
    • 1H-Pyrrole-2-carboxylic acid, 4-bromo-, methyl ester
    • METHYL4-BROMO-1H-PYRROLE-2-CARBOXYLATE
    • PubChem13045
    • KSC497G1P
    • 4-bromo-2-methoxycarbonylpyrrole
    • EBD11642
    • WT1337
    • RW3846
    • Methyl 4-bromo-1H-pyrrole-2-carboxylate (ACI)
    • Pyrrole-2-carboxylic acid, 4-bromo-, methyl ester (7CI, 8CI)
    • HY-W007392
    • Z99028679
    • PB29127
    • EN300-35882
    • DTXSID70377039
    • AM20120349
    • 1Y-0815
    • MFCD00832855
    • ZXFCRVGOHJHZNF-UHFFFAOYSA-N
    • M2583
    • SCHEMBL519390
    • SY007031
    • AKOS005070081
    • CL2807
    • methyl-4-bromo-pyrrole-2-carboxylate
    • FT-0602246
    • J-522315
    • CS-W007392
    • 934-05-4
    • DB-007677
    • STL554985
    • BBL101189
    • DTXCID30328067
    • MDL: MFCD00832855
    • Inchi: 1S/C6H6BrNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3
    • Chiave InChI: ZXFCRVGOHJHZNF-UHFFFAOYSA-N
    • Sorrisi: BrC1=CNC(C(=O)OC)=C1

Proprietà calcolate

  • Massa esatta: 202.95800
  • Massa monoisotopica: 202.958
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 2
  • Complessità: 140
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.6
  • Superficie polare topologica: 42.1

Proprietà sperimentali

  • Colore/forma: Light-red to Brown Solid
  • Densità: 1.674
  • Punto di fusione: 101.0 to 105.0 deg-C
  • Punto di ebollizione: 290.5°C at 760 mmHg
  • Punto di infiammabilità: 129.5℃
  • Indice di rifrazione: 1.573
  • PSA: 42.09000
  • LogP: 1.56380
  • λmax: 271(MeOH)(lit.)

Methyl 4-bromo-1H-pyrrole-2-carboxylate Informazioni sulla sicurezza

Methyl 4-bromo-1H-pyrrole-2-carboxylate Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Methyl 4-bromo-1H-pyrrole-2-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-35882-0.5g
methyl 4-bromo-1H-pyrrole-2-carboxylate
934-05-4 95.0%
0.5g
$21.0 2025-03-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBY2010002-25G
methyl 4-bromo-1H-pyrrole-2-carboxylate
934-05-4 97%
25g
¥ 429.00 2023-04-12
abcr
AB353811-100 g
Methyl 4-bromopyrrole-2-carboxylate, 97%; .
934-05-4 97%
100g
€444.00 2023-04-26
abcr
AB237029-100 g
Methyl 4-bromo-1H-pyrrole-2-carboxylate, 95%; .
934-05-4 95%
100g
€430.60 2023-04-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBY2010002-50G
methyl 4-bromo-1H-pyrrole-2-carboxylate
934-05-4 97%
50g
¥ 778.00 2023-04-12
Key Organics Ltd
1Y-0815-1MG
methyl 4-bromo-1H-pyrrole-2-carboxylate
934-05-4 >97%
1mg
£37.00 2025-02-08
BAI LING WEI Technology Co., Ltd.
146087-1G
Methyl 4-bromo-1H-pyrrole-2-carboxylate, 98%
934-05-4 98%
1G
¥ 81 2022-04-26
Ambeed
A106399-10g
Methyl 4-bromo-1H-pyrrole-2-carboxylate
934-05-4 97%
10g
$15.0 2025-02-28
Ambeed
A106399-25g
Methyl 4-bromo-1H-pyrrole-2-carboxylate
934-05-4 97%
25g
$36.0 2025-02-28
AstaTech
CL2807-5/G
METHYL4-BROMO-1H-PYRROLE-2-CARBOXYLATE
934-05-4 97%
5g
$46 2023-09-15

Methyl 4-bromo-1H-pyrrole-2-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Methanol ;  rt; 10 min, rt
Riferimento
Pyrrolopyridazine derivatives as JAK3 inhibitors and their preparation and use for the treatment of inflammatory and autoimmune diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Methanol ;  rt; 10 min, rt
Riferimento
Preparation of pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium bromide ,  Hydrogen peroxide Catalysts: Chloroperoxidase Solvents: tert-Butanol ,  Water ;  24 h, pH 6.2, 23 °C
Riferimento
Parameters for bromination of pyrroles in bromoperoxidase-catalyzed oxidations
Wischang, Diana; Hartung, Jens, Tetrahedron, 2011, 67(22), 4048-4054

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  0 °C
Riferimento
Novel pyrazolopiperazinone- and pyrrolopiperazinone-based MCH-R1 antagonists
Meyers, Kenneth M.; Mendez-Andino, Jose; Colson, Anny-Odile; Hu, X. Eric; Wos, John A.; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(3), 657-661

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  -15 °C; 1 h, -15 °C; -15 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  10 min, rt
Riferimento
Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II
Desplat, Vanessa; Moreau, Stephane; Gay, Aurore; Fabre, Solene Belisle; Thiolat, Denis; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2010, 25(2), 204-215

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Methanol ;  1 h, rt
Riferimento
Synthesis and antidiabetic activities of novel pyrrolotriazine compounds as DPP-4 inhibitors
Li, Cui-juan; Le, Zhi-ping; Zhao, Chuan-sheng, Zhongguo Xinyao Zazhi, 2014, 23(18), 2195-2202

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  rt; 10 min, rt
Riferimento
Preparation of pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Bromine
Riferimento
Synthesis and reactions of 3,3'-dibromodihydrodipyrrins
Kitamura, Chitoshi; Yamashita, Yoshiro, Journal of the Chemical Society, 1997, (10), 1443-1447

Metodo di produzione 9

Condizioni di reazione
Riferimento
Preparation of antibody-KSP inhibitor conjugates for treating hyperproliferative and angiogenic diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Methanol ;  rt; 1 h, rt
Riferimento
Preparation of azolotriazinone melanin concentrating hormone receptor-1 antagonists
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Sodium bromide ,  Hydrogen peroxide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Ethanol ,  Water ;  30 °C
Riferimento
Tungstate-Catalyzed Biomimetic Oxidative Halogenation of (Hetero)Arene under Mild Condition
Ma, Zhuang; Lu, Helin; Liao, Ke; Chen, Zhilong, iScience, 2020, 23(5),

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Methanol ;  1 h, 0 °C
Riferimento
Non-basic azolotriazinone MCHR1 antagonists for the treatment of obesity: An empirical brain-exposures-driven candidate selection for in vivo efficacy studies
Devasthale, Pratik; Wang, Wei; Mignone, James; Renduchintala, Kishore; Radhakrishnan, Sridhar; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(20), 4412-4418

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Bromine Solvents: Dimethylformamide
Riferimento
Synthesis of 1-aroylmethylpyrroles as useful intermediates for further chemical transformation
Karousis, Nikolaos; Koriatopoulou, Konstantina; Varvounis, George, ARKIVOC (Gainesville, 2008, (2), 124-133

Metodo di produzione 14

Condizioni di reazione
1.1 Solvents: Methanol ;  20 min, 0 °C; 30 min, 0 °C
Riferimento
Preparation of heteroaryl substituted pyrroles useful as inhibitors of protein kinases
, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione
Riferimento
Physiologically active substances from marine sponges. IV: heterocyclic compounds
Chib, Joginder S.; Stempien, Martin F. Jr.; Cecil, Jack T.; Ruggieri, George D.; Nigrelli, Ross F., Journal of Pharmaceutical Sciences, 1977, 66(7), 1052-4

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium tribromide Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  rt
Riferimento
Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3)
Gao, Shuang; Bethel, Travis K.; Kakeshpour, Tayeb; Hubbell, Grace E.; Jackson, James E.; et al, Journal of Organic Chemistry, 2018, 83(16), 9250-9255

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Sodium bromide ,  Hydrogen peroxide Catalysts: Bromoperoxidase (immobilized) Solvents: tert-Butanol ,  Water ;  1 d, pH 6.2, 25 °C
Riferimento
Vanadate(V)-dependent bromoperoxidase immobilized on magnetic beads as reusable catalyst for oxidative bromination
Wischang, Diana; Hartung, Jens; Hahn, Thomas; Ulber, Roland; Stumpf, Tobias; et al, Green Chemistry, 2011, 13(1), 102-108

Metodo di produzione 18

Condizioni di reazione
1.1 Solvents: Methanol ;  rt; 10 min, rt
Riferimento
Preparation of quinolinylpyrroles for treatment of Flaviviridae family virus infection.
, World Intellectual Property Organization, , ,

Metodo di produzione 19

Condizioni di reazione
Riferimento
Electrophilic substitution on 2-trichloroacetylpyrrole
Belanger, P., Tetrahedron Letters, 1979, (27), 2504-8

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Sodium bromide ,  Hydrogen peroxide Catalysts: Vanadium-dependent bromoperoxidase 2 (Ascophyllum nodosum whole algae tissue gen… Solvents: tert-Butanol ,  Water ;  24 h, pH 6.2, 23 °C
Riferimento
Molecular cloning, structure, and reactivity of the second bromoperoxidase from Ascophyllum nodosum
Wischang, Diana; Radlow, Madlen; Schulz, Heiko; Vilter, Hans; Viehweger, Lutz; et al, Bioorganic Chemistry, 2012, 44, 25-34

Methyl 4-bromo-1H-pyrrole-2-carboxylate Raw materials

Methyl 4-bromo-1H-pyrrole-2-carboxylate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:934-05-4)Methyl 4-bromo-1H-pyrrole-2-carboxylate
A11003
Purezza:99%
Quantità:500g
Prezzo ($):592.0